Protein phosphatase 1 inhibitor 1, commonly known as PP1 inhibitor 1, is a significant regulatory protein that specifically inhibits protein phosphatase 1 (PP1). This inhibition plays a crucial role in various cellular processes, including signal transduction and metabolic regulation. The activation of PP1 inhibitor 1 occurs through phosphorylation by cAMP-dependent protein kinase A, which enhances its inhibitory capability against PP1, thus modulating numerous physiological processes.
The synthesis of PP1 inhibitor 1 can be achieved through recombinant DNA technology. The gene encoding PP1 inhibitor 1 is cloned into an expression vector, followed by transformation into suitable host cells such as Escherichia coli. The expressed protein can then be purified using techniques like affinity chromatography or size-exclusion chromatography. Notably, the phosphorylation at threonine residue 35 by protein kinase A is essential for its activation and subsequent inhibition of PP1 .
The molecular structure of PP1 inhibitor 1 is characterized by a relatively disordered conformation, which contributes to its unique properties. The protein contains a consensus binding motif (KIQF) critical for its interaction with PP1 regardless of phosphorylation status. Nuclear magnetic resonance spectroscopy has been employed to study the structural dynamics and interactions between the phosphorylated form of PP1 inhibitor 1 and PP1, revealing that specific residues play pivotal roles in binding .
PP1 inhibitor 1 undergoes phosphorylation at threonine residue 35, which is catalyzed by cAMP-dependent protein kinase A. This modification enhances its affinity for PP1, enabling it to effectively inhibit the phosphatase activity. The interaction between the phosphorylated inhibitor and PP1 involves conformational changes that allow for stronger binding at the active site of PP1. Studies have shown that mutations in key residues within the consensus binding motif significantly reduce the inhibitory activity against both native and recombinant forms of PP1 .
The mechanism by which PP1 inhibitor 1 exerts its inhibitory effect involves several steps:
Research indicates that this process is crucial for regulating various signaling pathways influenced by cAMP levels in cells .
PP1 inhibitor 1 exhibits several notable physical properties:
Chemical analyses reveal that it has a low degree of ordered structure, contributing to its dynamic behavior in solution .
PP1 inhibitor 1 has significant applications in various scientific fields:
Inhibitor-1 (I-1) undergoes a critical conformational switch upon phosphorylation at Thr35 by cAMP-dependent protein kinase (PKA). This post-translational modification transforms I-1 from a weak binder into a potent inhibitor of protein phosphatase-1 (PP1). Structural analyses reveal that phosphorylation induces a reorientation of the N-terminal region, exposing hydrophobic surfaces and the RVXF motif (residues 8–12: R8KIQF12), which facilitates high-affinity PP1 binding [6] [9]. Unphosphorylated I-1 shows negligible PP1 affinity due to steric occlusion of the RVXF motif. Phosphorylation also stabilizes a four-helix bundle in the inhibitory core, positioning phospho-Thr35 to interact with PP1’s catalytic metal ions, thereby obstructing substrate access [6]. The requirement for phosphorylation establishes I-1 as a signal-responsive regulator, linking cellular cAMP dynamics to PP1 activity.
I-1 employs a bipartite binding strategy for PP1 inhibition, mediated by two synergistic subdomains:
Mutagenesis studies demonstrate that alanine substitution of Arg8 or Phe12 within the RVXF motif reduces PP1 binding affinity by >50-fold. Similarly, mutations in Subdomain 1 (e.g., R31A) impair inhibition without affecting RVXF-mediated docking, confirming the necessity of both subdomains for full activity [6]. PP1’s β12–β13 loop (residues 272–275) is a critical binding interface for I-1, with Tyr272 mutations (e.g., Y272A) reducing inhibition sensitivity 8–10-fold [1] [9].
Table 1: Key Residues in Inhibitor-1 and PP1 Governing Inhibition
| Component | Residue/Motif | Function | Mutant Phenotype |
|---|---|---|---|
| Inhibitor-1 | Thr35 | Phospho-switch | Unphosphorylated: Inactive |
| R8KIQF12 (RVXF) | PP1 docking | R8A: >50-fold ↓ affinity | |
| Arg31 | Subdomain 1 stability | R31A: Impaired inhibition | |
| PP1 | Tyr272 (β12-β13 loop) | I-1 binding | Y272A: 8–10-fold ↓ sensitivity |
| Glu275 | Loop flexibility | E275R: 4-fold ↑ inhibition |
I-1 inhibits PP1 through allosteric disruption of its catalytic machinery. The phosphorylated Thr35 inserts into PP1’s active site, coordinating with the binuclear metal center (Mn²⁺/Fe³⁺) and displacing water molecules essential for phosphate hydrolysis [6] [9]. Concurrently, the RVXF motif binds a site ~20 Å from the catalytic center, triggering conformational changes in the β12–β13 loop that propagate to the active site. Deletion of the β12–β13 loop in PP1α renders the enzyme resistant to I-1 (>100-fold attenuated inhibition) but preserves basal activity toward substrates like phosphorylase a, confirming this loop’s role in allostery rather than catalysis [1] [9]. Additionally, I-1 binding reduces PP1’s affinity for substrate-docking motifs (e.g., RvxF-containing subunits), enabling hierarchical regulation of holoenzyme complexes.
I-1 exhibits isoform-selective inhibition across PP1 paralogs (PP1α, PP1β, PP1γ). Biochemical assays show PP1γ is inhibited 3–5-fold more potently than PP1α, attributed to sequence divergence in their β12–β13 loops [9]. Notably, I-1’s efficacy depends on whether PP1 is isolated natively or recombinantly:
NMR titration experiments reveal that recombinant PP1 binds the RVXF motif of phospho-I-1 weakly, with minimal chemical shift perturbations observed for residues 8–12. This suggests recombinant enzymes may lack native conformational states necessary for high-affinity I-1 engagement [6].
I-1 operates as a mixed-type inhibitor with dual competitive and non-competitive components. Kinetic analyses using phosphorylase a as substrate show I-1 increases Kₘ (reduced substrate affinity) and decreases Vₘₐₓ (impaired catalytic rate), indicative of mixed inhibition [10]. In contrast, inhibitor-2 (I-2) exhibits purely competitive inhibition by occluding PP1’s catalytic cleft without allosteric effects [10]. The non-competitive aspect of I-1 arises from its binding to both the catalytic site (via phospho-Thr35) and the RVXF-docking site, inducing long-range conformational changes. Key kinetic parameters include:
Table 2: Kinetic Parameters of PP1 Inhibition by Inhibitor Proteins
| Inhibitor | Inhibition Type | Kᵢ (nM) | Kᵢ' (nM) | Key Mechanism |
|---|---|---|---|---|
| I-1 (phospho) | Mixed | 1.5–7.5 | 5.1 | Binds catalytic + RVXF sites |
| I-2 | Competitive | 8.0 | N/A | Blocks catalytic cleft |
| CPI-17 | Mixed | ~1.0 | ~5.0 | Targets PP1-MYPT1 holoenzyme |
Compounds Mentioned
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5